Cas no 28824-79-5 (4-ethoxy-6-hydrazinylpyrimidine)
4-ethoxy-6-hydrazinylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Pyrimidinone, 6-ethoxy-, hydrazone
- 4-ETHOXY-6-HYDRAZINOPYRIMIDINE
- 4-ethoxy-6-hydrazinylpyrimidine
- 28824-79-5
- AKOS006275893
- DB-086644
- SB55944
- (6-ethoxypyrimidin-4-yl)hydrazine
- AC-907/34118015
-
- Inchi: 1S/C6H10N4O/c1-2-11-6-3-5(10-7)8-4-9-6/h3-4H,2,7H2,1H3,(H,8,9,10)
- InChI Key: AXZCMINVOQSZJW-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(N=CN=1)NN
Computed Properties
- Exact Mass: 154.08546096Da
- Monoisotopic Mass: 154.08546096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 73.1Ų
4-ethoxy-6-hydrazinylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516184-1g |
4-Ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 97% | 1g |
$381 | 2023-02-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD584497-1g |
4-Ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 97% | 1g |
¥2646.0 | 2023-01-30 | |
| Enamine | BBV-38279825-1.0g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 1.0g |
$574.0 | 2023-02-02 | |
| Enamine | BBV-38279825-2.5g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 2.5g |
$1189.0 | 2023-10-29 | |
| Enamine | BBV-38279825-5.0g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 5.0g |
$1507.0 | 2023-02-02 | |
| Enamine | BBV-38279825-10.0g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 10.0g |
$1895.0 | 2023-02-02 | |
| Enamine | BBV-38279825-1g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 1g |
$574.0 | 2023-10-29 | |
| Enamine | BBV-38279825-5g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 5g |
$1507.0 | 2023-10-29 | |
| Enamine | BBV-38279825-10g |
4-ethoxy-6-hydrazinylpyrimidine |
28824-79-5 | 95% | 10g |
$1895.0 | 2023-10-29 |
4-ethoxy-6-hydrazinylpyrimidine Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-ethoxy-6-hydrazinylpyrimidine
Recent Advances in the Application of 4-Ethoxy-6-hydrazinylpyrimidine (CAS: 28824-79-5) in Chemical Biology and Pharmaceutical Research
The compound 4-ethoxy-6-hydrazinylpyrimidine (CAS: 28824-79-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrimidine core and hydrazinyl functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the design of novel kinase inhibitors, antimicrobial agents, and anticancer therapeutics, making it a focal point for interdisciplinary research efforts.
One of the most notable advancements involves the use of 4-ethoxy-6-hydrazinylpyrimidine as a precursor in the synthesis of targeted kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The researchers utilized a structure-activity relationship (SAR) approach, modifying the hydrazinyl moiety to optimize binding affinity and selectivity. The resulting compounds exhibited nanomolar potency against JAK2 while maintaining favorable pharmacokinetic properties, underscoring the compound's utility in rational drug design.
In antimicrobial research, 4-ethoxy-6-hydrazinylpyrimidine derivatives have shown remarkable activity against drug-resistant bacterial strains. A recent ACS Infectious Diseases publication reported novel hydrazone derivatives synthesized from this compound that effectively inhibit β-lactamase enzymes in MRSA. The study employed molecular docking simulations and in vitro assays to validate the mechanism of action, revealing a unique binding mode that disrupts bacterial cell wall synthesis. These findings open new avenues for combating antibiotic resistance, particularly in Gram-positive pathogens.
The anticancer potential of 4-ethoxy-6-hydrazinylpyrimidine-based compounds has been extensively explored in 2024. Research teams have developed conjugates with platinum(II) centers that demonstrate dual functionality: DNA intercalation and reactive oxygen species (ROS) generation. These hybrid molecules show enhanced cytotoxicity against cisplatin-resistant ovarian cancer cell lines while reducing nephrotoxicity—a major limitation of conventional platinum therapies. The compound's ability to chelate metal ions and participate in redox chemistry makes it particularly valuable for designing next-generation metallodrugs.
From a chemical biology perspective, recent work has elucidated the compound's role as a versatile scaffold for fluorescent probes. Scientists have engineered derivatives with tunable emission properties for real-time monitoring of enzymatic activity in live cells. A Nature Chemical Biology study highlighted its application in developing FRET-based sensors for tracking protein kinase activity dynamics, providing unprecedented spatial and temporal resolution in cellular signaling studies.
Ongoing clinical trials are investigating 4-ethoxy-6-hydrazinylpyrimidine derivatives for various indications, including autoimmune disorders and solid tumors. Phase I results for a JAK1/2 inhibitor derived from this scaffold showed favorable safety profiles and preliminary efficacy in rheumatoid arthritis patients. Meanwhile, preclinical studies continue to explore its potential in neurodegenerative diseases, with recent findings suggesting neuroprotective effects through modulation of glutamatergic signaling pathways.
As research progresses, challenges remain in optimizing the physicochemical properties of derivatives, particularly regarding solubility and metabolic stability. However, the compound's synthetic versatility and demonstrated biological activities position it as a cornerstone in modern medicinal chemistry. Future directions likely include computational approaches for de novo design and the exploration of polypharmacological applications, cementing 4-ethoxy-6-hydrazinylpyrimidine's role in advancing both basic science and therapeutic development.
28824-79-5 (4-ethoxy-6-hydrazinylpyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)